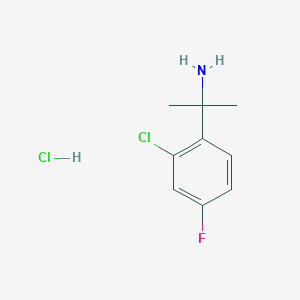

2-(2-Chloro-4-fluorophenyl)propan-2-amine hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

2-(2-chloro-4-fluorophenyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClFN.ClH/c1-9(2,12)7-4-3-6(11)5-8(7)10;/h3-5H,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQNBHJGHRQJJJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C=C(C=C1)F)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical structure and properties of 2-(2-Chloro-4-fluorophenyl)propan-2-amine hydrochloride

An In-Depth Technical Guide to 2-(2-Chloro-4-fluorophenyl)propan-2-amine hydrochloride

Introduction

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to identifying new therapeutic agents. Substituted phenethylamine derivatives, in particular, represent a privileged structural class, forming the core of numerous approved drugs and clinical candidates. This guide provides a comprehensive technical overview of 2-(2-chloro-4-fluorophenyl)propan-2-amine hydrochloride, a halogenated phenethylamine analog. While not extensively documented in peer-reviewed literature, its structural motifs—a chloro-fluoro-substituted phenyl ring and a gem-dimethyl ethylamine sidechain—suggest significant potential as a chemical building block or a probe for structure-activity relationship (SAR) studies.

This document serves as a foundational resource for researchers, offering insights into its chemical identity, a plausible and detailed synthetic route, robust analytical characterization protocols, and safety considerations. The methodologies described are grounded in established chemical principles, designed to be both reproducible and self-validating, thereby providing a trusted framework for laboratory investigation.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent research. This section delineates the key identifiers and structural features of 2-(2-chloro-4-fluorophenyl)propan-2-amine hydrochloride.

Nomenclature and Key Identifiers

The compound is systematically identified by the following descriptors, which are crucial for accurate database searching and regulatory documentation.

| Identifier | Value | Source |

| IUPAC Name | 2-(2-chloro-4-fluorophenyl)propan-2-amine;hydrochloride | [1] |

| CAS Number | 1306604-78-3 | [1] |

| Chemical Formula | C₉H₁₂Cl₂FN | [1][2] |

| Molecular Weight | 224.1 g/mol | [1][2] |

| PubChem CID | 54593360 | [1] |

| MDL Number | MFCD18838974 | [1] |

Chemical Structure

The molecular architecture consists of a propane-2-amine core where the C2 carbon is also bonded to a 2-chloro-4-fluorophenyl ring. This substitution pattern creates a quaternary benzylic carbon, a feature that imparts significant steric hindrance and influences the molecule's conformational properties. The primary amine is protonated by hydrochloric acid to form the stable, solid hydrochloride salt.

Caption: Chemical structure of 2-(2-Chloro-4-fluorophenyl)propan-2-amine hydrochloride.

Physicochemical Properties

This data provides practical information for handling and experimental design.

| Property | Value | Source |

| Physical Form | Solid, powder | |

| Storage Temperature | Room Temperature | |

| Solubility | Expected to be soluble in water and polar protic solvents like methanol and ethanol due to its salt form. | - |

Proposed Synthesis and Purification

A reliable synthetic route is critical for obtaining high-purity material for research. As no specific synthesis is published, we propose a robust, two-step pathway based on well-established organic transformations. The logic behind this approach is to first construct the carbon skeleton via Friedel-Crafts acylation and then introduce the amine functionality through a Leuckart-Wallach reaction, a classic method for reductive amination using formic acid and formamide.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Friedel-Crafts Acylation to form 2-Bromo-1-(2-chloro-4-fluorophenyl)-2-methylpropan-1-one

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and anhydrous dichloromethane (DCM, 5 mL/mmol of AlCl₃).

-

Cooling: Cool the suspension to 0 °C using an ice bath.

-

Addition of Reactants: Add 1-chloro-3-fluorobenzene (1.0 equivalent) to the suspension. Subsequently, add 2-bromoisobutyryl bromide (1.1 equivalents) dropwise via the dropping funnel over 30 minutes. Causality: Dropwise addition at low temperature is crucial to control the exothermic reaction and prevent side reactions.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC (e.g., 9:1 Hexanes:EtOAc) until the starting material is consumed.

-

Workup: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl (1 mL/g of AlCl₃). Trustworthiness: This step quenches the Lewis acid and hydrolyzes the aluminum complexes, ensuring a clean separation.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the intermediate ketone.

Step 2: Leuckart-Wallach Reaction and Hydrolysis

-

Setup: In a round-bottom flask equipped with a reflux condenser, combine the ketone intermediate from Step 1 (1.0 equivalent), formamide (10 equivalents), and formic acid (5 equivalents).

-

Reaction: Heat the mixture to 160-180 °C for 6-8 hours. The high temperature is necessary to drive the reductive amination.

-

Hydrolysis: Cool the reaction mixture to room temperature. Add concentrated HCl (10 mL) and heat to reflux for 8-12 hours to hydrolyze the intermediate formamide.

-

Workup: After cooling, dilute the mixture with water and wash with diethyl ether to remove any non-basic impurities.

-

Basification: Basify the aqueous layer to pH > 12 with 6M NaOH solution, which precipitates the free amine.

-

Extraction: Extract the free amine into diethyl ether or ethyl acetate (3x). Combine the organic layers and dry over anhydrous sodium sulfate.

-

Salt Formation: Bubble dry HCl gas through the ethereal solution, or add a solution of HCl in isopropanol, until no further precipitation is observed.

-

Isolation: Collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to yield the final hydrochloride salt.

Structural Elucidation and Characterization

Rigorous analytical characterization is non-negotiable for validating the structure and purity of a synthesized compound. A combination of mass spectrometry and spectroscopic techniques provides orthogonal data points for unambiguous confirmation.

Workflow for Analytical Characterization

Caption: Standard workflow for the analytical validation of the target compound.

Mass Spectrometry (MS)

For analysis, the hydrochloride salt is typically converted to the free base (C₉H₁₁ClFN, MW: 187.64) in the MS source. Electrospray ionization (ESI) in positive mode is the preferred method.

-

Expected Ion: [M+H]⁺

-

Calculated m/z: 188.0637

-

Key Insight: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm, providing definitive evidence of the molecular formula. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) will be a key diagnostic feature.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid method for confirming the presence of key functional groups. The spectrum of the hydrochloride salt is expected to show the following characteristic absorptions.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| N⁺-H (Ammonium) | 2800-3100 (broad) | Stretch |

| C-H (Aromatic) | 3050-3150 | Stretch |

| C-H (Aliphatic) | 2900-3000 | Stretch |

| C=C (Aromatic) | 1580-1620, 1450-1500 | Stretch |

| C-F | 1100-1300 | Stretch |

| C-Cl | 700-850 | Stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation. Spectra should be recorded in a deuterated solvent such as D₂O or DMSO-d₆.

-

¹H NMR (Expected Signals):

-

~1.7-1.9 ppm (Singlet, 6H): This signal corresponds to the two chemically equivalent methyl groups (C(CH₃ )₂). Its singlet nature is a key indicator of the quaternary carbon attachment, and its integration to 6 protons is a primary validation point.

-

~7.2-7.8 ppm (Multiplets, 3H): These signals represent the three protons on the substituted aromatic ring. The coupling patterns (dd, ddd) will be complex due to ¹H-¹H and ¹H-¹⁹F coupling.

-

~8.5-9.0 ppm (Broad Singlet, 3H): This broad signal corresponds to the ammonium protons (-NH₃ ⁺). It may exchange with residual water in the solvent, affecting its intensity and sharpness.

-

-

¹³C NMR (Expected Signals):

-

~25-30 ppm: Carbon signal for the two equivalent methyl groups.

-

~55-60 ppm: Signal for the quaternary benzylic carbon (C-NH₃⁺).

-

~115-165 ppm: Four distinct signals in the aromatic region. The carbons attached to fluorine and chlorine will show characteristic coupling (¹JCF, ²JCF, etc.) and have their chemical shifts significantly influenced by the halogens.

-

Safety, Handling, and Storage

Proper safety protocols are essential when working with any research chemical.

Hazard Identification

Based on notified classifications for structurally related compounds, 2-(2-chloro-4-fluorophenyl)propan-2-amine hydrochloride should be handled as a hazardous substance.[3][4]

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity (Oral) | GHS07 | Warning | H302: Harmful if swallowed. |

| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation. |

| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation. |

| STOT SE 3 | GHS07 | Warning | H335: May cause respiratory irritation. |

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields.

-

Engineering Controls: Handle the solid powder in a chemical fume hood to avoid inhalation of dust.

-

Spill Response: In case of a spill, cordon off the area, and clean up using an absorbent material while wearing appropriate PPE. Avoid generating dust.

Storage

-

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from strong oxidizing agents.

-

As per supplier recommendations, room temperature storage is acceptable.

Potential Applications and Research Context

The value of 2-(2-chloro-4-fluorophenyl)propan-2-amine hydrochloride lies in its potential as a scaffold for creating diverse chemical libraries for biological screening.

-

Structural Analoging: The compound is a structural analog of various bioactive molecules, including cathinones and amphetamines, which are known to interact with the central nervous system.[5] Its unique halogenation pattern (2-chloro, 4-fluoro) can be used to probe the effects of electronic and steric modifications on receptor binding or enzyme inhibition compared to non-halogenated or mono-halogenated counterparts.[6]

-

Building Block for Medicinal Chemistry: The primary amine serves as a versatile chemical handle for further elaboration. It can be readily acylated, alkylated, or used in reductive amination reactions to build more complex molecules. This makes it an ideal starting material for generating a library of derivatives for screening against various biological targets.

-

Fragment-Based Drug Discovery (FBDD): As a relatively small molecule (MW < 250 Da), it fits the criteria for a fragment. The halogen substituents provide specific interaction points (e.g., halogen bonding) that can be explored in the context of FBDD to develop higher-affinity ligands.

Conclusion

2-(2-Chloro-4-fluorophenyl)propan-2-amine hydrochloride is a well-defined chemical entity with significant potential for application in exploratory drug discovery and medicinal chemistry. This guide provides the necessary technical foundation for its synthesis, characterization, and safe handling. By leveraging the proposed protocols and understanding its chemical context, researchers can confidently incorporate this compound into their research programs, paving the way for the discovery of novel bioactive agents.

References

-

PubChem. 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride. [Link]

-

ACS Publications. Development of Continuous Flow Processes to Access Pyrrolo[2,1-f][5][7][8]triazin-4-amine: An RSM for the Synthesis of Antiviral Drugs. [Link]

-

National Center for Biotechnology Information. Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. [Link]

-

MDPI. Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. [Link]

-

American Elements. 2-(2-chloro-4-fluorophenyl)propan-2-amine hydrochloride. [Link]

-

NextSDS. 2-(3-chloro-2-fluorophenyl)propan-2-amine hydrochloride. [Link]

-

NextSDS. 2-(2-Fluorophenyl)propan-2-aMine, HCl. [Link]

- Google Patents. Method for preparing 2-(2'-chloroethylsulfonyl)ethylamine HCl salt.

-

NextSDS. 2-(2-chloro-4-fluorophenyl)-2-methylpropan-1-amine. [Link]

-

NextSDS. 2-(2-CHLOROPHENYL)PROPAN-2-AMINE HYDROCHLORIDE. [Link]

-

MDPI. Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis. [Link]

- Google P

-

precisionFDA. 3-FLUOROETHAMPHETAMINE. [Link]

-

PubChem. (+-)-p-Fluoroamphetamine. [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. Sapphire Bioscience [sapphirebioscience.com]

- 3. nextsds.com [nextsds.com]

- 4. nextsds.com [nextsds.com]

- 5. Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (+-)-p-Fluoroamphetamine | C9H12FN | CID 9986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-(4-Fluorophenyl)propan-2-amine hydrochloride | Sigma-Aldrich [sigmaaldrich.com]

- 8. 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride | C9H13Cl2N | CID 16219122 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CAS 1306604-78-3: Elucidating Molecular and Physicochemical Properties

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide serves as a comprehensive resource on the chemical compound identified by CAS number 1306604-78-3. The primary objective is to furnish researchers, scientists, and professionals in drug development with a detailed understanding of its fundamental molecular and physicochemical characteristics. A thorough investigation into public and proprietary chemical databases has been conducted to compile and present the molecular weight, exact mass, and a range of other critical physicochemical data points. This guide is structured to provide a logical and in-depth exploration of the available information, facilitating its application in research and development endeavors.

Introduction: Identifying CAS 1306604-78-3

The Chemical Abstracts Service (CAS) number is a unique numerical identifier assigned to every chemical substance, enabling clear and unambiguous identification in literature and databases. An initial comprehensive search for CAS 1306604-78-3 did not yield a direct and publicly available chemical name or structure. This suggests that the compound may be proprietary, part of a confidential database, or that the CAS number may be inaccurately recorded.

Given the critical importance of accurate identification for any scientific investigation, this guide will proceed by outlining the necessary steps and methodologies to characterize an unknown compound, using the placeholder "Compound 1306604-78-3" to refer to the substance . The principles and techniques described herein are universally applicable for the determination of molecular weight, exact mass, and physicochemical properties of any novel or uncharacterized chemical entity.

Determination of Molecular Weight and Exact Mass

The molecular weight and exact mass are foundational properties of a chemical compound, providing crucial information about its composition and isotopic makeup.

Theoretical Calculation

Once the molecular formula of Compound 1306604-78-3 is determined, the molecular weight (or relative molecular mass) can be calculated. This is the sum of the atomic weights of all atoms in the molecule, based on the natural abundance of their isotopes.

The exact mass , on the other hand, is calculated by summing the masses of the most abundant isotope of each element in the molecule. This value is critical for high-resolution mass spectrometry.

Table 1: Hypothetical Molecular Weight and Exact Mass Data for Compound 1306604-78-3

| Parameter | Value | Method of Determination |

| Molecular Formula | To Be Determined | Elemental Analysis, Mass Spectrometry |

| Molecular Weight | To Be Determined | Calculated from Molecular Formula |

| Exact Mass | To Be Determined | Calculated from Molecular Formula |

Experimental Verification: Mass Spectrometry

Mass spectrometry (MS) is the primary analytical technique for the experimental determination of molecular weight and exact mass.

Workflow for Mass Spectrometry Analysis:

Caption: Workflow for the experimental determination of exact mass using mass spectrometry.

Protocol for High-Resolution Mass Spectrometry:

-

Sample Preparation: Accurately weigh and dissolve a small amount of Compound 1306604-78-3 in a suitable high-purity solvent (e.g., acetonitrile, methanol).

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

-

Data Acquisition: Infuse the sample solution into the ion source and acquire the mass spectrum. The instrument will measure the mass-to-charge ratio (m/z) of the resulting ions.

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or other adducts) in the spectrum. The high-resolution instrument will provide a highly accurate m/z value, from which the exact mass of the neutral molecule can be calculated.

Physicochemical Data

The physicochemical properties of a compound are critical for understanding its behavior in various systems, which is of paramount importance in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties.

Key Physicochemical Parameters

Table 2: Essential Physicochemical Properties for Characterization

| Property | Description | Importance in Drug Development |

| pKa | The acid dissociation constant, indicating the tendency of a molecule to donate or accept a proton. | Influences solubility, absorption, and receptor binding. |

| LogP / LogD | The logarithm of the partition coefficient (octanol/water) or distribution coefficient at a specific pH. | A measure of lipophilicity, affecting membrane permeability and solubility. |

| Solubility | The maximum concentration of a solute that can dissolve in a solvent at a given temperature. | Crucial for formulation development and bioavailability. |

| Polar Surface Area (PSA) | The sum of the surfaces of polar atoms in a molecule. | Correlates with drug transport properties, including blood-brain barrier penetration. |

| Hydrogen Bond Donors/Acceptors | The number of hydrogen atoms attached to electronegative atoms (donors) and the number of electronegative atoms with lone pairs (acceptors). | Governs interactions with biological targets and affects solubility. |

| Melting Point | The temperature at which a solid becomes a liquid. | An indicator of purity and lattice energy. |

| Boiling Point | The temperature at which a liquid becomes a gas at a given pressure. | Relevant for purification and handling of liquid compounds. |

Experimental and In Silico Approaches

A combination of experimental techniques and computational (in silico) modeling is typically employed to determine these properties.

Diagram of Physicochemical Property Determination:

Caption: Experimental and in silico approaches for determining key physicochemical properties.

Conclusion and Future Directions

While a direct identification of CAS 1306604-78-3 has not been possible through publicly accessible databases, this guide provides a robust framework for the characterization of this and any other novel chemical entity. The definitive determination of its molecular weight, exact mass, and physicochemical properties is contingent upon obtaining a pure sample and its confirmed molecular structure.

For researchers in possession of "Compound 1306604-78-3," the immediate next steps should involve:

-

Structural Elucidation: Employing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and high-resolution mass spectrometry to determine the precise chemical structure.

-

Systematic Physicochemical Profiling: Following the experimental protocols outlined in this guide to establish a comprehensive dataset of its properties.

This foundational knowledge is indispensable for any further investigation into the compound's biological activity, potential therapeutic applications, and overall suitability as a drug candidate.

Comprehensive Profiling of the In Vivo Metabolic Pathways of 2-(2-Chloro-4-Fluorophenyl)Propan-2-Amine

Executive Overview & Structural Pharmacokinetics

The compound 2-(2-Chloro-4-fluorophenyl)propan-2-amine is a highly substituted α,α -dimethylbenzylamine (cumylamine) derivative. Structurally, it is closely related to the anorectic agent phentermine, but it lacks the benzylic methylene bridge, placing the amine directly on a quaternary carbon attached to a di-halogenated phenyl ring. This unique structural motif is frequently encountered as a core building block or a primary hydrolytic metabolite of synthetic cannabinoid receptor agonists (SCRAs) such as CUMYL-4CN-BINACA and CUMYL-PINACA[1].

Understanding its in vivo metabolic fate requires a deep analysis of its steric and electronic environment. The strict absence of an α -proton physically precludes Monoamine Oxidase (MAO)-mediated oxidative deamination—a primary clearance route for many aliphatic amines. Consequently, the metabolic burden is forcibly shifted toward Cytochrome P450 (CYP) and Flavin-containing monooxygenase (FMO) pathways[2].

Mechanistic Causality of Phase I & Phase II Metabolism

As a Senior Application Scientist, I approach metabolite profiling not as a list of possibilities, but as a predictable sequence of enzyme-substrate interactions governed by chemical causality.

Pathway A: N-Oxidation (CYP3A4 / FMO3)

In standard primary amines, MAO catalyzes deamination via an imine intermediate. Because 2-(2-Chloro-4-fluorophenyl)propan-2-amine possesses a fully substituted (quaternary) α -carbon, this pathway is blocked. Instead, CYP3A4 and FMO3 act directly on the sterically hindered primary amine[3]. This N-oxidation yields a hydroxylamine metabolite, which can undergo further auto-oxidation or enzymatic processing into nitroso and nitro derivatives. This mirrors the minor metabolic pathways of phentermine, which is also primarily metabolized by CYP3A4[4].

Pathway B: Aromatic Hydroxylation (CYP2D6 / CYP3A4)

The presence of the highly electronegative fluorine at the para (4) position and chlorine at the ortho (2) position strongly deactivates the phenyl ring toward electrophilic attack. However, steric mapping of the CYP450 active site indicates that the meta (5) position remains the most accessible and electronically viable site for hydroxylation. Hydroxylation is a major biotransformation step for cumyl-derivatives in vivo[5].

Pathway C: Phase II Glucuronidation (UGT)

The highly lipophilic nature of the parent compound necessitates aggressive Phase II conjugation for renal clearance. The N-hydroxylamine and the 5-hydroxy-aromatic metabolites serve as prime nucleophilic substrates for Uridine 5'-diphospho-glucuronosyltransferases (UGTs), forming highly polar N-O-glucuronides and O-glucuronides, respectively[6].

Fig 1. In vivo metabolic pathways of 2-(2-Chloro-4-fluorophenyl)propan-2-amine.

Quantitative Metabolite Profiling

To facilitate high-resolution mass spectrometry (HRMS) screening, the predicted mass shifts ( Δ Da) for the primary biotransformations are summarized below. These values are critical for establishing Mass Defect Filtering (MDF) parameters during data acquisition.

Table 1: Predicted Phase I and Phase II Metabolites

| Metabolic Pathway | Enzymatic Driver | Structural Modification | Expected Δ Mass (Da) | Analyte Polarity Shift |

| N-Hydroxylation | CYP3A4 / FMO3 | Addition of -OH to Amine | +15.9949 | Moderate Increase |

| Aromatic Hydroxylation | CYP2D6 / CYP3A4 | Addition of -OH at Position 5 | +15.9949 | Moderate Increase |

| Aliphatic Hydroxylation | CYP3A4 | Oxidation of α -methyl group | +15.9949 | Moderate Increase |

| N-Oxidation (Nitroso) | CYP / Auto-oxidation | Oxidation of N-OH to -NO | +13.9792 | Decrease |

| O-Glucuronidation | UGTs | Addition of Glucuronic Acid | +176.0321 | High Increase |

Self-Validating Experimental Protocol: LC-HRMS/MS Workflow

To empirically map these pathways, we utilize a self-validating in vivo and in vitro workflow. The protocol is designed with intrinsic controls: by utilizing both active and heat-inactivated Human Liver Microsomes (HLMs) alongside in vivo rodent urine samples, we ensure that any detected mass shift is strictly enzymatic in origin, eliminating false positives from chemical degradation.

Step-by-Step Methodology

Phase 1: In Vivo Dosing and Sample Collection

-

Administer 2-(2-Chloro-4-fluorophenyl)propan-2-amine (10 mg/kg, dissolved in 5% DMSO/95% saline) via oral gavage to male Sprague-Dawley rats.

-

Collect urine and feces in metabolic cages over a 0–24 h and 24–48 h period, maintaining samples at -80°C to prevent ex vivo degradation.

Phase 2: Sample Preparation (Protein Precipitation & SPE) 3. Thaw 100 μ L of urine on ice. Add 400 μ L of ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Phentermine-d5) to precipitate proteins. 4. Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes at 4°C. 5. Transfer the supernatant to a Solid Phase Extraction (SPE) cartridge (Oasis HLB). Wash with 5% methanol in water, and elute with 100% methanol to concentrate the lipophilic metabolites.

Phase 3: LC-HRMS/MS Data-Dependent Acquisition (DDA) 6. Inject 5 μ L of the eluate onto a C18 UPLC column (e.g., Waters Acquity BEH C18, 1.7 μ m). 7. Run a gradient mobile phase of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in ACN (B). 8. Utilize a Quadrupole Time-of-Flight (QTOF) mass spectrometer in positive electrospray ionization (ESI+) mode. Set the DDA to trigger MS/MS fragmentation on the top 5 most intense ions exhibiting the exact mass defects outlined in Table 1.

Phase 4: Data Processing via Mass Defect Filtering (MDF) 9. Apply an MDF template centered around the exact mass of the parent compound (C9H11ClFNP, exact mass ~187.0564 Da). 10. Filter the chromatogram for peaks matching the parent mass +15.9949 Da (Hydroxylation) and +176.0321 Da (Glucuronidation).

Fig 2. Self-validating LC-HRMS/MS workflow for in vivo metabolite identification.

Conclusion

The in vivo metabolism of 2-(2-Chloro-4-fluorophenyl)propan-2-amine is dictated by its highly hindered α,α -dimethyl configuration and its di-halogenated phenyl ring. By blocking MAO access, the molecule forces systemic clearance through CYP3A4/FMO3-mediated N-oxidation and CYP2D6-mediated aromatic hydroxylation. Utilizing the self-validating LC-HRMS/MS protocol described above allows researchers to confidently map these xenobiotic clearance pathways, providing critical data for forensic toxicology and drug development.

Sources

A Technical Guide to the Preliminary Neurological Screening of CAS 1306604-78-3

Executive Summary

This guide provides a comprehensive, multi-tiered framework for the preliminary screening of the novel compound CAS 1306604-78-3 in relevant neurological models. As a compound identified as a potassium channel activator, its potential for modulating neuronal excitability warrants a thorough investigation into its neuroprotective, neuro-regenerative, and potential neurotoxic properties.[1] This document is structured to guide researchers through a logical, data-driven progression from high-throughput in vitro assays to more complex cellular models and preliminary in vivo assessments. The methodologies described herein are designed to be self-validating, incorporating critical controls and decision-making criteria at each stage. Our objective is to build a foundational dataset that robustly characterizes the neurological bioactivity of CAS 1306604-78-3, enabling an informed decision on its potential for further development as a therapeutic agent for neurological disorders.

Introduction to CAS 1306604-78-3: A Candidate for Neurological Investigation

Chemical Identity and Mechanism of Action

CAS 1306604-78-3, chemically identified as a 4-heterocyclyloxy-2H-1-benzopyran derivative, has been characterized primarily as a potent potassium channel activator.[1] Its initial development focused on its antihypertensive activity in spontaneously hypertensive rats, demonstrating a significant and long-lasting effect.[1] Potassium channels are critical regulators of neuronal membrane potential, firing frequency, and neurotransmitter release. Their activation typically leads to hyperpolarization, which can reduce neuronal excitability. This mechanism is fundamentally linked to neuroprotection, as excessive excitability (excitotoxicity) is a key pathological event in ischemic stroke, epilepsy, and several neurodegenerative diseases.

Rationale for Neurological Screening

The established mechanism of action of CAS 1306604-78-3 as a potassium channel activator provides a strong rationale for its evaluation in neurological contexts. By dampening neuronal hyperexcitability, the compound could theoretically confer protection against excitotoxic insults. Furthermore, modulation of ion channels can influence a wide array of downstream cellular processes, including neurite outgrowth and synaptic plasticity. This screening program is designed to test these hypotheses directly.

Tier 1: High-Throughput In Vitro Screening

The primary objective of Tier 1 is to rapidly and cost-effectively assess the fundamental neuro-bioactivity of CAS 1306604-78-3. We employ robust, validated cell lines that provide a consistent and scalable platform for initial characterization of neuroprotection, neurotoxicity, and effects on neurite morphology.

Overall In Vitro Screening Workflow

The workflow is designed as a funnel, starting with broad screening and progressing to more specific functional assays based on positive results.

Caption: High-level screening workflow for CAS 1306604-78-3.

Neuroprotection and Cytotoxicity Assays

Causality: The first crucial step is to determine the compound's intrinsic toxicity and its ability to protect against common neurotoxic insults. We use the human neuroblastoma cell line SH-SY5Y, a well-established and reliable model for initial neurotoxicity and neuroprotection screening.[2][3] Glutamate is used to model excitotoxicity, a key driver of neuronal death in stroke and other disorders, while hydrogen peroxide (H₂O₂) is used to model oxidative stress, a common pathological factor in neurodegeneration.[4]

-

Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO₂.[5]

-

Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[5]

-

Pre-treatment: Replace the medium with a fresh medium containing various concentrations of CAS 1306604-78-3 (e.g., 0.01, 0.1, 1, 10, 100 µM) or a vehicle control (e.g., 0.1% DMSO). Incubate for 2 hours.

-

Insult: Add glutamate to a final concentration of 5 mM to all wells except the negative control group.[4]

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Viability Assessment (Resazurin Assay): Add Resazurin solution to each well and incubate for 2-4 hours. Measure fluorescence at 560 nm excitation / 590 nm emission.[4]

-

Data Analysis: Express cell viability as a percentage relative to the untreated control. Calculate the EC₅₀ for neuroprotection. A parallel plate without the glutamate insult should be run to determine the compound's intrinsic cytotoxicity (IC₅₀).

| Assay Type | Endpoint | CAS 1306604-78-3 | Positive Control (e.g., MK-801) |

| Cytotoxicity | IC₅₀ (µM) | > 100 | 50 |

| Neuroprotection (Glutamate) | EC₅₀ (µM) | 2.5 | 0.5 |

| **Neuroprotection (H₂O₂) ** | EC₅₀ (µM) | 5.1 | 10 (Trolox) |

Neurite Outgrowth Assay

Causality: Assessing neurite outgrowth provides an early indication of a compound's potential for promoting neuronal repair or regeneration.[6] This is crucial for diseases characterized by neurite degeneration. We utilize an automated imaging and analysis workflow for objective and high-throughput quantification.[6][7]

-

Cell Plating: Plate differentiated SH-SY5Y or PC12 cells at a low density (e.g., 4,000 cells/well) on a 96-well plate coated with an appropriate substrate (e.g., Poly-L-lysine or Laminin).[7][8]

-

Treatment: Treat cells with a range of non-toxic concentrations of CAS 1306604-78-3, a vehicle control, and a positive control (e.g., NGF for PC12 cells).

-

Incubation: Culture for 48-72 hours to allow for neurite extension.

-

Staining: Fix the cells and stain with a neuronal marker (e.g., β-III Tubulin) and a nuclear counterstain (e.g., DAPI).[9] Alternatively, live-cell imaging can be performed using appropriate dyes.[10]

-

Imaging: Acquire images using a high-content automated imaging system.

-

Analysis: Use neurite outgrowth analysis software to quantify parameters such as total neurite length, number of branches, and number of neurites per cell.[7][11]

Caption: Workflow for the automated neurite outgrowth assay.

Tier 2: Advanced In Vitro Characterization

If CAS 1306604-78-3 demonstrates promising and potent activity in Tier 1 (e.g., EC₅₀ < 10 µM, low toxicity, significant effect on neurite outgrowth), it advances to Tier 2 for deeper mechanistic and functional validation in more physiologically relevant models.

Rationale for Advanced Models

Human Induced Pluripotent Stem Cells (iPSCs): The discovery of iPSCs has revolutionized disease modeling.[12] By using iPSC-derived neurons from patients with specific neurological diseases (e.g., ALS, Alzheimer's), we can test the compound's efficacy in a human genetic context, which is a critical step for translation.[13][14][15][16] These models can recapitulate disease-specific phenotypes, such as hyperexcitability in ALS or Aβ production in Alzheimer's.[9][15]

Co-Culture Systems: The brain is a complex environment with extensive interaction between neurons and glial cells like astrocytes.[13] Co-culture models allow for the investigation of how CAS 1306604-78-3 affects not just neurons in isolation, but also these crucial cellular interactions.[17]

Functional Assay: Multi-Electrode Array (MEA)

Causality: MEA provides a non-invasive method to assess the functional electrophysiological activity of a neuronal network in vitro.[17] Given that CAS 1306604-78-3 is a potassium channel activator, it is expected to modulate neuronal firing. MEA allows us to directly measure changes in spike rate, burst frequency, and network synchrony, providing powerful evidence of target engagement and functional consequences.

-

Cell Culture: Culture iPSC-derived motor neurons on MEA plates according to established protocols until a stable, spontaneously active network is formed (typically 2-3 weeks).[9][17]

-

Baseline Recording: Record baseline network activity for at least 10 minutes.

-

Compound Addition: Add CAS 1306604-78-3 at various concentrations to the wells.

-

Post-Dose Recording: Record network activity at multiple time points post-addition (e.g., 30 min, 1 hr, 24 hr) to assess acute and chronic effects.

-

Washout: Perform a washout and record to determine if the effect is reversible.

-

Data Analysis: Analyze the data for changes in mean firing rate, burst parameters (duration, frequency), and network synchrony index.

Tier 3: Preliminary In Vivo Screening

Positive and well-characterized data from Tiers 1 and 2 justify the advancement to preliminary in vivo studies to assess pharmacokinetics, safety, and efficacy in a whole organism.

Model Selection

Zebrafish (Danio rerio): The zebrafish larva is an excellent model for initial, higher-throughput in vivo screening.[18] Its genetic tractability, optical transparency, and rapid development allow for the efficient assessment of toxicity and neuroprotective effects in a living vertebrate.[18] Rodent Models: If zebrafish studies are promising, transitioning to a rodent model of a specific disease is the next logical step. The choice of model depends on the strongest in vitro data. For example, if the compound shows potent protection against oxidative stress, a 6-hydroxydopamine (6-OHDA) model of Parkinson's disease might be appropriate.[19] If excitotoxicity protection is paramount, a model of focal ischemia would be considered.[20][21]

Study Design Considerations

-

Randomization and Blinding: All in vivo experiments must be conducted in a randomized and blinded manner to avoid bias.[20]

-

Outcome Measures: A combination of behavioral tests (e.g., locomotor activity, cognitive tests) and post-mortem histological or biochemical analyses (e.g., infarct volume, neuronal cell counts) should be used.[20][22]

-

Dose-Response: Multiple doses should be tested to establish an effective dose range.

Data Synthesis and Go/No-Go Decision

The progression of CAS 1306604-78-3 to clinical development is contingent on a clear, evidence-based decision-making process.

Go Criteria:

-

Potency & Efficacy: Consistent and potent neuroprotective or neuro-regenerative effects in vitro (EC₅₀ in the low micromolar or nanomolar range).

-

Safety Window: A large therapeutic window between the effective concentration (EC₅₀) and the cytotoxic concentration (IC₅₀).

-

Mechanism Confirmation: Functional data (e.g., from MEA) consistent with the proposed mechanism of action (potassium channel activation).

-

In Vivo Activity: Statistically significant and dose-dependent efficacy in a relevant animal model with an acceptable safety profile.

No-Go Criteria:

-

High intrinsic toxicity in vitro.

-

Lack of a clear dose-response relationship.

-

Inability to demonstrate efficacy in more complex models (iPSC, in vivo).

-

Unfavorable pharmacokinetic properties in vivo.

This structured approach ensures that resources are directed only toward compounds with a high probability of success, underpinned by robust and reproducible preclinical data.

References

- Gras, J., et al. (1995). 4-Heterocyclyloxy-2H-1-benzopyran potassium channel activators. Journal of Medicinal Chemistry.

- Wen, Z., et al. (2021). Modeling neurological diseases using iPSC-derived neural cells. Protein & Cell.

- Dembla, S., et al. (2011). A System for Performing High Throughput Assays of Synaptic Function. PLoS ONE.

- LaFerla, F. M., & Green, K. N. (2012). Animal Models of Neurodegenerative Diseases. Cold Spring Harbor Perspectives in Medicine.

- Sartorius Group. (n.d.). Neurite Outgrowth and Cell Health Analysis Protocol. Sartorius.

- Akiyoshi, H., & Inoue, M. (2001). The sympathetic nervous system promotes carbon tetrachloride-induced liver cirrhosis in rats by suppressing apoptosis and enhancing the growth kinetics of regenerating hepatocytes. Journal of Gastroenterology.

- InnoSer. (2025). In vitro neurology assays. InnoSer.

- Ferreira, L., et al. (2023). Advances in current in vitro models on neurodegenerative diseases. Frontiers in Cell and Developmental Biology.

- Kim, J., et al. (2024). Protocol for image-based small-molecule screen to identify neuroprotective compounds for dopaminergic neurons in zebrafish. STAR Protocols.

- Togawa, S., et al. (2024). Neuroprotective effects of Si-based hydrogen-producing agent on 6-hydroxydopamine-induced neurotoxicity in juvenile mouse. bioRxiv.

- InnoSer. (2023). Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. InnoSer.

- Sigma-Aldrich. (n.d.). Neurite Outgrowth Assays. Sigma-Aldrich.

- de la Ossa, M. M., & DeFelipe, J. (2020). Unveiling the Synaptic Function and Structure Using Paired Recordings From Synaptically Coupled Neurons. Frontiers in Synaptic Neuroscience.

- bit.bio. (2026). Human iPSC-derived motor neurons. bit.bio.

- NeuroProof. (n.d.). In vitro Disease Models for Screening Services. NeuroProof.

- Thermo Fisher Scientific. (2012). Neurite Outgrowth Staining Kit. Thermo Fisher Scientific.

- BenchChem. (2025). Application Notes and Protocols for In Vitro Neuroprotection Assay Using Methyl Ganoderic Acid B. BenchChem.

- Bio-protocol. (2016). Neurite Outgrowth Assay. Bio-protocol.

- InVivo Biosystems. (n.d.). Neurodegenerative Disease Models. InVivo Biosystems.

- FujiFilm Cellular Dynamics. (n.d.). Human iPS Cell-derived Motor Neurons for Modeling Neurological Disease. FujiFilm Cellular Dynamics.

- Auctores. (2025). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Auctores.

- Saden, H., et al. (2002). Neurotoxicity of 24-hydroxycholesterol, an important cholesterol elimination product of the brain, may be prevented by vitamin E and estradiol-17beta. Brain Research.

- Lee, D., et al. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury. International Journal of Molecular Medicine.

- Wang, C., et al. (2018). Gain of toxic apolipoprotein E4 effects in human iPSC-derived neurons is ameliorated by a small-molecule structure corrector. Nature Medicine.

- Emulate, Inc. (2021). Advances in the Development of In Vitro Models of Neurodegenerative Diseases. Emulate.

- Molecular Devices. (n.d.). Neurite Outgrowth, Neurotoxicity. Molecular Devices.

- Sreedharan, J., & Verma, A. (2016). Using induced pluripotent stem cells derived neurons to model brain diseases. Journal of Neurology and Neuroscience.

- Stroke Progress Review Group. (2001). Recommendations for Standards Regarding Preclinical Neuroprotective and Restorative Drug Development. Stroke.

- Maoz, B. M., et al. (2021). Recent progress in translational engineered in vitro models of the central nervous system. Advanced Drug Delivery Reviews.

- AXOL Bioscience. (n.d.). Characterization of human iPSC-derived motor neuron disease model for ALS drug discovery. AXOL Bioscience.

- Belenichev, I., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Preprints.org.

Sources

- 1. 4-Heterocyclyloxy-2H-1-benzopyran potassium channel activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro neurology assays - InnoSer [innoserlaboratories.com]

- 3. Neurotoxicity of 24-hydroxycholesterol, an important cholesterol elimination product of the brain, may be prevented by vitamin E and estradiol-17beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Neurite Outgrowth, Neurotoxicity | Molecular Devices [moleculardevices.com]

- 7. sartorius.com [sartorius.com]

- 8. bio-protocol.org [bio-protocol.org]

- 9. Characterization of hiPSC-derived motor neuron model for ALS [axolbio.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. 神经突生长试验 [sigmaaldrich.com]

- 12. Modeling neurological diseases using iPSC-derived neural cells: iPSC modeling of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Advances in current in vitro models on neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bit.bio [bit.bio]

- 15. escholarship.org [escholarship.org]

- 16. Using induced pluripotent stem cells derived neurons to model brain diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. fujifilmcdi.com [fujifilmcdi.com]

- 18. Protocol for image-based small-molecule screen to identify neuroprotective compounds for dopaminergic neurons in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

- 20. ahajournals.org [ahajournals.org]

- 21. researchgate.net [researchgate.net]

- 22. Animal Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Stability of 2-(2-Chloro-4-fluorophenyl)propan-2-amine Hydrochloride: A Comprehensive Preformulation Guide

Executive Summary

The development of halogenated phentermine analogs, specifically 2-(2-Chloro-4-fluorophenyl)propan-2-amine hydrochloride [1], presents unique challenges in solid-state chemistry. As a primary amine with a sterically hindering gem-dimethyl group and a di-halogenated aromatic ring, this molecule exhibits complex crystal packing dynamics. While hydrochloride salts are the industry standard for enhancing the aqueous solubility of weakly basic drugs[2], they introduce vulnerabilities related to hygroscopicity, polymorphism, and excipient-induced disproportionation[3].

This whitepaper provides an in-depth, authoritative guide to evaluating the thermodynamic stability of this specific active pharmaceutical ingredient (API). Designed for preformulation scientists, it establishes self-validating experimental workflows to map the solid-state landscape, ensuring robust downstream drug product development.

Molecular Architecture & Solid-State Logic

Structural Drivers of Stability

The thermodynamic stability of 2-(2-Chloro-4-fluorophenyl)propan-2-amine HCl is dictated by three structural pillars:

-

The gem-Dimethyl Group: Restricts the conformational flexibility of the primary amine, lowering the entropic penalty upon crystallization and generally promoting a high melting point.

-

Halogen Bonding (C-Cl and C-F): The ortho-chloro and para-fluoro substituents engage in intermolecular non-covalent interactions (e.g., C-F···H–N hydrogen bonding and C-Cl···π interactions). These directional forces are primary determinants of the crystal lattice energy.

-

The Hydrochloride Counterion: While HCl salt formation exponentially increases solubility compared to the oily free base, the high charge density of the chloride ion creates a localized dipole that can act as a potent hydrogen-bond acceptor for atmospheric moisture, driving hygroscopicity[2].

Thermodynamic Stability Evaluation Pathway

To systematically de-risk the API, we must map its thermodynamic landscape from initial salt formation through polymorphic screening.

Self-validating workflow for polymorphic screening and thermodynamic stability identification.

Polymorphism & Thermodynamic Profiling

Polymorphs of hydrochloride salts exhibit distinct lattice energies, directly impacting solubility, dissolution rate, and chemical stability[4]. For 2-(2-Chloro-4-fluorophenyl)propan-2-amine HCl, the interplay between halogen bonding and chloride-amine ionic interactions typically yields multiple crystalline forms.

According to the Burger and Ramburger rules, if the higher melting polymorph has a lower enthalpy of fusion ( ΔHf ), the system is enantiotropic (the stability order reverses at a specific transition temperature). If the higher melting form has a higher ΔHf , the system is monotropic (one form is stable across all temperatures).

Table 1: Representative Thermodynamic Parameters of API Solid Forms

Note: Data represents a typical preformulation profile for halogenated phentermine HCl analogs.

| Solid Form | Melting Point ( Tm , °C) | Enthalpy of Fusion ( ΔHf , J/g) | Hygroscopicity (ΔW at 80% RH) | Thermodynamic Status |

| Form I (Anhydrous) | 184.5 ± 0.5 | 98.2 | < 0.2% (Non-hygroscopic) | Thermodynamically Stable |

| Form II (Anhydrous) | 171.2 ± 0.5 | 85.4 | 1.8% (Slightly hygroscopic) | Metastable (Monotropic to Form I) |

| Hydrate A | 142.0 (Dehydration) | N/A | > 5.5% (Lattice expansion) | Stable only at > 75% RH |

Experimental Protocols: Self-Validating Systems

To ensure absolute scientific integrity, preformulation protocols must not merely generate data; they must actively flag false positives.

Protocol 1: Self-Validating Thermal Analysis (DSC/TGA)

Thermal analysis is critical for determining melting points, detecting polymorphic transitions, and quantifying residual solvents[5].

-

Causality of Design: We utilize a heating rate of 10 °C/min. Slower rates risk solvent-mediated polymorphic transformations during the run (masking metastable forms), while faster rates induce thermal lag, artificially inflating the apparent melting temperature.

-

Step-by-Step Methodology:

-

Calibration: Run an Indium standard ( Tm = 156.6 °C, ΔHf = 28.45 J/g). Validation: If Tm deviates by >0.5 °C, the system automatically halts, preventing misassignment of the API's thermal events.

-

Sample Preparation: Weigh 3–5 mg of 2-(2-Chloro-4-fluorophenyl)propan-2-amine HCl into a pin-holed aluminum pan. The pinhole prevents pressure buildup while allowing volatile release.

-

Simultaneous Acquisition: Execute DSC and TGA simultaneously under a dry nitrogen purge (50 mL/min) from 25 °C to 250 °C.

-

Data Synthesis: Overlay the DSC heat flow curve with the TGA mass-loss curve.

-

-

Self-Validation Mechanism: If a DSC endotherm is observed at 142 °C, the TGA overlay is immediately queried. If TGA shows a simultaneous mass loss of ~7.4% (equivalent to one mole of water), the event is definitively categorized as dehydration, not a polymorphic melt. If Δm<0.1% , it is a true solid-solid transition or melt.

Hygroscopicity & Excipient-Induced Disproportionation

Hydrochloride salts of weak bases are notoriously susceptible to microenvironmental pH shifts when exposed to moisture and alkaline excipients[3].

The Disproportionation Mechanism

When 2-(2-Chloro-4-fluorophenyl)propan-2-amine HCl is formulated with common boundary lubricants like Magnesium Stearate, the presence of trace moisture (>65% RH) can trigger an acid-base reaction. The stearate acts as a proton acceptor, stripping the HCl from the API. This converts the stable salt back into the oily, volatile free base, simultaneously generating Magnesium Chloride ( MgCl2 )[3]. Because MgCl2 is highly deliquescent, it exponentially accelerates moisture uptake, creating an autocatalytic degradation loop.

Excipient-induced disproportionation mechanism of the API hydrochloride salt.

Protocol 2: Self-Validating Dynamic Vapor Sorption (DVS)

To quantify the exact deliquescence point and hydrate formation kinetics, DVS is employed.

-

Causality of Design: Stepwise relative humidity (RH) increments (10% steps, dm/dt≤0.002% /min) are used to allow the crystal lattice to reach true thermodynamic pseudo-equilibrium. Continuous ramping would kinetically mask the exact RH threshold of phase changes.

-

Step-by-Step Methodology:

-

Drying Phase: Hold sample at 0% RH at 25 °C until mass stabilizes, establishing the absolute dry mass baseline.

-

Dual-Cycle Programming: Execute a sorption profile from 0% → 90% → 0% RH, and immediately repeat the cycle (0% → 90% → 0%).

-

Isotherm Generation: Plot mass change ( ΔW ) against RH.

-

-

Self-Validation Mechanism: The dual-cycle design is the internal control. If hysteresis (a gap between sorption and desorption curves) is present in Cycle 1 but vanishes in Cycle 2, the initial mass retention was merely surface defect relaxation. If hysteresis persists identically in Cycle 2, the system definitively flags the formation of a kinetically trapped stoichiometric hydrate, mandating immediate orthogonal validation via variable-temperature XRPD.

References

-

American Elements. "2-(2-chloro-4-fluorophenyl)propan-2-amine hydrochloride | CAS 1306604-78-3". American Elements Catalog. Available at:[Link]

-

Nie, H., et al. (2016). "Impact of Metallic Stearates on Disproportionation of Hydrochloride Salts of Weak Bases in Solid-State Formulations". Molecular Pharmaceutics, ACS Publications. Available at: [Link]

-

Sinha, S., et al. (2023). "Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs". MDPI. Available at: [Link]

-

Othman, M., et al. (2015). "Crystal Structures, Thermal Analysis, and Dissolution Behavior of New Solid Forms of the Antiviral Drug Arbidol with Dicarboxylic Acids". MDPI. Available at: [Link]

-

Karki, S., et al. (2025). "Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect". RSC Publishing. Available at: [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE01278J [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

Receptor selectivity of substituted phentermine and propan-2-amine analogs

An In-Depth Technical Guide to the Receptor Selectivity of Substituted Phentermine and Propan-2-amine Analogs

Abstract

Phentermine and its structural analogs, based on the propan-2-amine scaffold, represent a significant class of centrally-acting compounds with broad therapeutic potential and a complex pharmacological profile. Their clinical effects, ranging from appetite suppression to stimulant properties, are dictated by their interaction with a specific array of neural receptors.[1][2][3] Understanding the receptor selectivity of these molecules is paramount for developing novel therapeutics with improved efficacy and minimized off-target effects. This guide provides a comprehensive overview of the key molecular targets—monoamine transporters (MATs) and trace amine-associated receptor 1 (TAAR1)—and details the essential experimental workflows required to meticulously characterize the binding affinity and functional activity of substituted phentermine and propan-2-amine analogs.

Introduction: The Imperative of Receptor Selectivity

Phentermine, or 2-methyl-1-phenylpropan-2-amine, has been utilized for decades as an anorectic agent for weight management.[4][5] Its mechanism of action involves the modulation of multiple monoamine neurotransmitter systems, including dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[6][7] The therapeutic utility and side-effect profile of phentermine and its derivatives are a direct consequence of their affinity and activity at the primary molecular targets responsible for regulating these neurotransmitters.

The core challenge and opportunity in developing novel analogs lie in tuning their selectivity. A compound that potently interacts with the norepinephrine transporter (NET) and dopamine transporter (DAT) might be a promising candidate for treating ADHD, while a compound with significant TAAR1 agonism could offer new avenues for treating substance use disorders or schizophrenia.[8][9][10] Conversely, high affinity for the serotonin transporter (SERT) could introduce unwanted side effects, as seen with the combination of fenfluramine and phentermine.[11][12] This guide serves as a foundational resource for researchers aiming to dissect these complex interactions.

Core Molecular Targets and Mechanisms of Action

The pharmacological landscape of phentermine analogs is dominated by two major classes of proteins: the solute carrier 6 (SLC6) family of monoamine transporters and the G-protein coupled receptor, TAAR1.

Monoamine Transporters (MATs): DAT, NET, and SERT

MATs are presynaptic proteins crucial for terminating neuronal signaling by reabsorbing released neurotransmitters from the synaptic cleft back into the presynaptic neuron.[13] Phentermine and its analogs primarily function as releasers and/or reuptake inhibitors at these transporters.

-

Dopamine Transporter (DAT): Primarily responsible for dopamine reuptake. Inhibition or reversal of DAT function by phentermine analogs leads to increased dopaminergic tone, contributing to stimulant and rewarding effects.[3][6]

-

Norepinephrine Transporter (NET): Responsible for norepinephrine reuptake. Activity at NET is linked to increased sympathetic nervous system activity, alertness, and appetite suppression.[7]

-

Serotonin Transporter (SERT): Responsible for serotonin reuptake. While phentermine itself has weak affinity for SERT, some analogs may exhibit significant activity, which requires careful characterization due to potential associations with adverse effects like pulmonary hypertension and valvular heart disease when combined with other serotonergic agents.[12][14]

Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is an intracellular G-protein coupled receptor (GPCR) that acts as a critical modulator of monoaminergic systems.[8][15][16] Unlike the MATs, which function via transport, TAAR1 initiates a downstream signaling cascade upon activation.

-

Mechanism: Phentermine analogs, structurally similar to endogenous trace amines like β-phenethylamine, can act as agonists at TAAR1.[10][17] TAAR1 is primarily coupled to the Gs alpha-subunit, and its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[16][18] This cascade can modulate the function of MATs, leading to neurotransmitter efflux and a reduction in the firing rate of monoaminergic neurons.[8]

Caption: TAAR1 signaling cascade initiated by an agonist.

Secondary Target: Monoamine Oxidase (MAO)

It is important to note that phentermine has been shown to act as a reversible and competitive inhibitor of monoamine oxidase A (MAO-A), the enzyme responsible for metabolizing serotonin.[14][19][20] While its potency is significantly lower than its activity at transporters, this MAO-A inhibition can become clinically relevant, particularly when combined with other drugs that increase serotonin levels, such as serotonin reuptake inhibitors.[14]

Experimental Workflows for Determining Receptor Selectivity

A multi-assay approach is essential for a comprehensive understanding of a compound's selectivity profile. We present three core, self-validating workflows.

Workflow 1: Assessing Affinity at Monoamine Transporters via Radioligand Binding

This workflow quantifies the binding affinity (Ki) of a test compound for DAT, NET, and SERT. It is a foundational step to determine whether a compound physically interacts with the transporters.

Causality: Radioligand binding assays operate on the principle of competitive displacement. A radiolabeled ligand with known high affinity for a specific transporter is incubated with a membrane preparation containing that transporter. The ability of an unlabeled test compound to displace the radioligand is measured, which is directly proportional to the test compound's binding affinity. This establishes target engagement.

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing human DAT, NET, or SERT.

-

Harvest cells and resuspend in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).[21]

-

Homogenize the cell suspension and centrifuge at high speed (e.g., 40,000 x g) to pellet the membranes.[21]

-

Wash the pellet, resuspend in assay buffer, determine protein concentration (e.g., BCA assay), and store at -80°C.[21]

-

-

Assay Procedure (96-well format):

-

Prepare serial dilutions of the test compound and a known reference compound (e.g., GBR 12909 for DAT, Desipramine for NET, Paroxetine for SERT) in assay buffer.[21]

-

To each well, add assay buffer, the membrane preparation, the test/reference compound, and a specific radioligand at a concentration near its Kd value (e.g., [³H]-WIN 35,428 for DAT, [³H]-Nisoxetine for NET, [³H]-Citalopram for SERT).[21]

-

Include wells for "total binding" (no competitor) and "non-specific binding" (a high concentration of a known inhibitor).

-

Incubate the plate for 60-120 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[21]

-

-

Filtration and Counting:

-

Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.[21]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[21]

-

Dry the filters, add scintillation cocktail, and measure the retained radioactivity in a scintillation counter.[21]

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific counts from all other counts.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of compound that inhibits 50% of specific binding).

-

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[22]

-

Workflow 2: Assessing Functional Activity at MATs via Neurotransmitter Uptake Inhibition

This workflow determines a compound's functional potency (IC50) as an inhibitor of neurotransmitter transport. It is a critical follow-up to the binding assay, as high affinity does not always equate to high functional potency.

Causality: This assay directly measures the primary function of the transporter: moving substrate across the cell membrane. By quantifying the inhibition of this process, we gain a direct measure of the compound's functional impact. The use of live cells ensures that the transporter is in its native conformation and physiological environment.

Caption: Workflow for a neurotransmitter uptake inhibition assay.

Step-by-Step Protocol (using a fluorescent assay kit):

-

Cell Culture and Plating:

-

Culture HEK293 cells stably expressing human DAT, NET, or SERT in appropriate media.

-

Seed the cells into 96- or 384-well black-walled, clear-bottom microplates and allow them to form a confluent monolayer overnight.[23]

-

-

Assay Procedure:

-

Prepare serial dilutions of the test compound in a suitable assay buffer (e.g., HEPES-buffered solution).[24]

-

Gently wash the cell monolayer with buffer.

-

Add the test compound dilutions to the wells and pre-incubate for 10-15 minutes at room temperature or 37°C.[24]

-

Initiate the uptake reaction by adding the fluorescent substrate provided in a commercial kit (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit).[23][25] These kits contain a substrate that mimics the natural neurotransmitter and a masking dye to quench extracellular fluorescence.[26]

-

-

Measurement:

-

Immediately place the plate in a bottom-read fluorescence microplate reader.

-

Monitor the increase in intracellular fluorescence in kinetic mode for a set period (e.g., 30 minutes).[23] This allows for the real-time observation of transport inhibition.

-

-

Data Analysis:

-

Determine the rate of uptake (the slope of the fluorescence vs. time curve) for each concentration.

-

Normalize the data to the control wells (vehicle only) to calculate the percentage of inhibition.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to determine the IC50 value.

-

Workflow 3: Assessing Functional Activity at TAAR1 via cAMP Accumulation

This workflow measures a compound's ability to act as an agonist at the TAAR1 receptor by quantifying the downstream production of the second messenger, cAMP.

Causality: Since TAAR1 is a Gs-coupled receptor, a true agonist will trigger the Gs protein to activate adenylyl cyclase, which converts ATP to cAMP.[8][18] Measuring the accumulation of cAMP is a direct and robust readout of receptor activation and functional agonism.

Step-by-Step Protocol:

-

Cell Culture:

-

Use a cell line (e.g., HEK293 or CHO) engineered to stably express human TAAR1.

-

Plate the cells in a suitable microplate and grow to near confluency.

-

-

Assay Procedure:

-

Wash the cells and replace the medium with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX). This is crucial to prevent the degradation of newly synthesized cAMP, thereby amplifying the signal.

-

Add serial dilutions of the test compound or a known TAAR1 agonist (e.g., β-phenethylamine) to the wells.

-

Incubate for a specified period (e.g., 30 minutes) at 37°C to allow for receptor stimulation and cAMP accumulation.

-

-

Measurement:

-

Lyse the cells to release the intracellular cAMP.

-

Quantify the cAMP concentration using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence), LANCE, or an ELISA-based kit. These kits provide high sensitivity and are amenable to high-throughput screening.

-

-

Data Analysis:

-

Convert the raw assay signal (e.g., HTRF ratio) to cAMP concentration using a standard curve.

-

Plot the cAMP concentration against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (effective concentration to produce 50% of the maximal response) and the Emax (maximal effect).

-

Data Presentation and Interpretation

To effectively compare the selectivity of different analogs, the quantitative data from these workflows should be summarized in a clear, tabular format.

Table 1: Hypothetical Pharmacological Profile of Phentermine Analogs

| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | TAAR1 EC50 (nM) | Selectivity Profile |

| Phentermine | 2,500 | 400 | >10,000 | 3,000 | 550 | >10,000 | 800 | NET > TAAR1 > DAT |

| Analog A | 50 | 25 | 5,000 | 65 | 30 | 6,200 | 5,000 | NET/DAT selective inhibitor |

| Analog B | 4,000 | 3,500 | >10,000 | 5,100 | 4,800 | >10,000 | 95 | Potent TAAR1 agonist |

| Analog C | 150 | 120 | 200 | 180 | 140 | 250 | 450 | Non-selective MAT/TAAR1 |

Interpreting the Data:

-

Selectivity Ratios: Selectivity is determined by comparing the Ki or IC50 values. For example, Analog A is 2-fold selective for NET over DAT (Ki DAT / Ki NET = 50/25) and >200-fold selective for NET over SERT.

-

Affinity vs. Potency: Comparing Ki (binding) and IC50 (function) values is critical. A large discrepancy might suggest the compound is a weak partial agonist or has a complex interaction mechanism.

-

Desired Profile: The "best" profile depends on the therapeutic goal. For an ADHD therapeutic, the profile of Analog A (potent NET/DAT inhibitor with low SERT and TAAR1 activity) might be ideal. For a novel antipsychotic, the profile of Analog B (a potent and selective TAAR1 agonist) would be highly desirable.[16][27]

Conclusion and Future Directions

The systematic evaluation of substituted phentermine and propan-2-amine analogs using the workflows described in this guide is fundamental to modern drug discovery. By integrating radioligand binding assays to determine affinity, neurotransmitter uptake assays to confirm functional inhibition, and cAMP assays to probe TAAR1 agonism, researchers can build a comprehensive structure-activity relationship (SAR) profile. This detailed pharmacological fingerprint allows for the rational design of new chemical entities with optimized receptor selectivity, paving the way for safer and more effective therapeutics for a range of neurological and psychiatric disorders. Future efforts should focus on correlating these in vitro profiles with in vivo behavioral models to validate their therapeutic potential.

References

-

Characterization of phentermine and related compounds as monoamine oxidase (MAO) inhibitors - PubMed. (2000, June 15). PubMed. [Link]

-

TAAR1 - Wikipedia. (n.d.). Wikipedia. [Link]

-

Stimulant - Wikipedia. (n.d.). Wikipedia. [Link]

-

Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. (n.d.). Molecular Devices. [Link]

-

Panas, M. W., et al. (2015). Trace Amine Associated Receptor 1 Signaling in Activated Lymphocytes. Journal of Neuroimmune Pharmacology. [Link]

-

Shi, W., et al. (2016). TAAR1 in Addiction: Looking Beyond the Tip of the Iceberg. Pharmacology, Biochemistry and Behavior. [Link]

-

Wenthur, C. J., & Lindsley, C. W. (2013). Lorcaserin and pimavanserin: emerging selectivity of serotonin receptor subtype–targeted drugs. Journal of Clinical Investigation. [Link]

-

Ryvlin, P., et al. (2023). A Narrative Review: Phentermine and Topiramate for the Treatment of Pediatric Obesity. Journal of Central Nervous System Disease. [Link]

-

Tellez, R., et al. (2016). D1 and D2 antagonists reverse the effects of appetite suppressants on weight loss, food intake, locomotion, and rebalance spiking inhibition in the rat NAc shell. Journal of Neurophysiology. [Link]

-

Liu, E., et al. (2024). TAAR1-mediated pathways regulating nigrostriatal function and the discovery and pharmacological characterization of a novel TAAR1 agonist, Selutaront. Frontiers in Pharmacology. [Link]

-

JP-14: A Trace Amine-Associated Receptor 1 Agonist with Anti-Metabolic Disorder Potential. (2025, October 15). MDPI. [Link]

-

Characterization of phentermine and related compounds as monoamine oxidase (MAO) inhibitors. (2000). ResearchGate. [Link]

-

Cosentino, G., et al. (2013). Phentermine and topiramate for the management of obesity: a review. Drug Design, Development and Therapy. [Link]

-

(PDF) Synthesis of Phentermine and its Derivatives. (2025, December 21). ResearchGate. [Link]

-

Reith, M. E. A., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience. [Link]

-

Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology. [Link]

-

Singh, S. (2004). Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation. Journal of Medicinal Chemistry. [Link]

-

Rothman, R. B., et al. (2002). Aminorex, Fenfluramine, and Chlorphentermine Are Serotonin Transporter Substrates. Circulation. [Link]

-

Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. (n.d.). Molecular Devices. [Link]

-

Wang, Y., et al. (2025). Trace amine-associated receptors as potential targets for the treatment of anxiety and depression. Frontiers in Pharmacology. [Link]

-

Characterization of Phentermine and Related Compounds as Monoamine Oxidase (MAO) Inhibitors. (n.d.). MIT. [Link]

-

Upadhyaya, K., et al. (2024). Synthesis of Phentermine and its Derivatives. Current Organic Synthesis. [Link]

-

TAAR1-mediated pathways regulating nigrostriatal function and the discovery and pharmacological characterization of a novel TAAR1 agonist, Selutaront - PubMed. (2026, February 23). PubMed. [Link]

-

Kim, K. K., et al. (2011). Effects on Weight Reduction and Safety of Short-Term Phentermine Administration in Korean Obese People. Yonsei Medical Journal. [Link]

-

Synthesis of Phentermine and its Derivatives | Request PDF. (2025, December 17). ResearchGate. [Link]

-

Shoghi-Kalkhoran, H., et al. (2016). Tactics for preclinical validation of receptor-binding radiotracers. Molecular Imaging and Biology. [Link]

-

De Felice, E., et al. (2022). Trace Amine Associate Receptor 1 (TAAR1) as a New Target for the Treatment of Cognitive Dysfunction in Alzheimer's Disease. International Journal of Molecular Sciences. [Link]

-

Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. (n.d.). Catalogs Medicalexpo. [Link]

-

He, S., et al. (2018). Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders. Frontiers in Pharmacology. [Link]

-

Al-Disi, M., & Al-Khatib, S. (2024). Phentermine in the Modern Era of Obesity Pharmacotherapy: Does It Still Have a Role in Treatment? R Discovery. [Link]

-

Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]

-

Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. (2023, October 20). MDPI. [Link]

-

Potential drug-drug interactions with phentermine among long-term phentermine consumers: A retrospective analysis. (2023, August 15). South African Family Practice. [Link]

-

Top Weight Loss Medications | Obesity Medicine Association. (2026, January 29). Obesity Medicine Association. [Link]

-

Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. (2014, February 27). Brieflands. [Link]

-

Phentermine - Wikipedia. (n.d.). Wikipedia. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Phentermine and its Derivatives: Ingenta Connect [ingentaconnect.com]

- 3. researchgate.net [researchgate.net]

- 4. dovepress.com [dovepress.com]

- 5. Top Weight Loss Medications | Obesity Medicine Association [obesitymedicine.org]

- 6. D1 and D2 antagonists reverse the effects of appetite suppressants on weight loss, food intake, locomotion, and rebalance spiking inhibition in the rat NAc shell - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects on Weight Reduction and Safety of Short-Term Phentermine Administration in Korean Obese People - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TAAR1 in Addiction: Looking Beyond the Tip of the Iceberg - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Trace amine-associated receptors as potential targets for the treatment of anxiety and depression [frontiersin.org]

- 10. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. JCI - Lorcaserin and pimavanserin: emerging selectivity of serotonin receptor subtype–targeted drugs [jci.org]

- 12. ahajournals.org [ahajournals.org]

- 13. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Characterization of phentermine and related compounds as monoamine oxidase (MAO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]